molecular formula C17H27N3O B3234343 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone CAS No. 1353973-02-0

2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B3234343
CAS No.: 1353973-02-0
M. Wt: 289.4 g/mol
InChI Key: FPFBIHLEISCWHK-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone is a piperidine-derived compound featuring a benzyl-isopropyl-amino substituent at the 4-position of the piperidine ring and an amino-ethanone moiety. Its molecular formula is C₁₈H₂₉N₃O with a molar mass of 303.44 g/mol . This compound is classified under piperidine derivatives, which are widely utilized in pharmaceuticals and agrochemicals due to their versatility in modulating biological activity .

Properties

IUPAC Name

2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(2)20(13-15-6-4-3-5-7-15)16-8-10-19(11-9-16)17(21)12-18/h3-7,14,16H,8-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFBIHLEISCWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143585
Record name Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-02-0
Record name Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone , also known by its CAS number 1353973-02-0, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H27N3O
  • Molecular Weight : 303.44 g/mol
  • CAS Number : 1353973-02-0

Structure

The structure of the compound features a piperidine ring substituted with a benzyl and isopropyl group, which is crucial for its biological activity. The presence of the amino group enhances its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 1MALME-M (melanoma)55.75% growth inhibition
Compound 5HeLa (cervical cancer)0.126
Compound 6SMMC-7721 (liver cancer)0.071
Compound 7K562 (leukemia)0.164

The SAR studies suggest that modifications to the aromatic rings and substituents significantly influence the anticancer activity of these compounds .

Neuroprotective Effects

Research indicates that certain piperidine derivatives, including those similar to 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone , may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Properties

Piperidine derivatives are also being investigated for their anti-inflammatory properties. The presence of specific functional groups can enhance their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various piperidine derivatives, 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone was tested against several cancer cell lines. The results demonstrated a notable reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Another study focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease. The compound exhibited significant inhibition of AChE activity, leading to improved cognitive function in treated subjects compared to controls .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyl-isopropyl group in the target compound confers higher molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., cyclopropyl or methyl groups). This may enhance bioavailability in lipid-rich environments .

Physicochemical Properties: The target compound’s molar mass (303.44 g/mol) exceeds that of cyclopropyl analogs (e.g., 287.40 g/mol), suggesting differences in solubility and metabolic stability . 2-Amino-1-(2-hydroxyphenyl)ethanone () lacks the piperidine ring entirely, resulting in a simpler structure with lower molecular weight (151.17 g/mol) and distinct reactivity due to the phenolic hydroxyl group .

Synthetic Routes: The target compound’s synthesis likely involves reductive amination (similar to ), where sodium triacetoxyborohydride facilitates the formation of the piperidine-ethanone linkage . In contrast, hydroxyacetophenone derivatives () are synthesized via acidic hydrolysis of nitro-coumarins, highlighting divergent synthetic strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone
Reactant of Route 2
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2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone

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